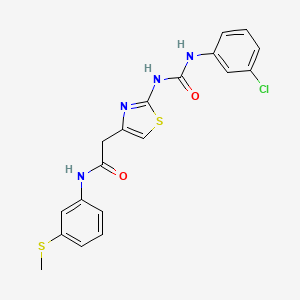

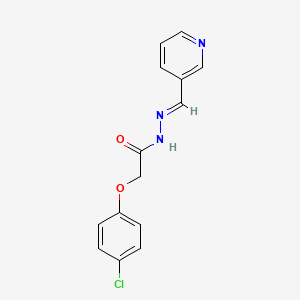

3-Acetamido-2-phenylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of carbon-14 labeled 2-(2-mercaptoacetamido)-3-phenylpropanoic acid, a close relative of 3-acetamido-2-phenylpropanoic acid, showcases a methodological approach for preparing compounds with specific labeling for pharmacological studies. This synthesis involves starting from benzoic acid-[carboxyl-14C] and employs various steps including the use of peptide coupling agents for amide bond formation, highlighting a complex synthesis pathway for related compounds (Maleki et al., 2019).

Molecular Structure Analysis

The molecular structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides reveals insights into the stereochemistry and hydrogen bonding patterns that may influence the reactivity and properties of this compound. The extended conformation and intermolecular interactions observed in these structures provide a basis for understanding the molecular configuration and potential reactivity of this compound and its derivatives (Camerman et al., 2005).

Chemical Reactions and Properties

The reactivity of this compound can be inferred from studies on similar compounds. For instance, the reactivity of acetamidofibrate, a compound synthesized from paracetamol and ethyl 2-bromo-2-methylpropionate, provides insights into the potential anti-inflammatory and antidyslipidemic activities of acetamido derivatives. These studies highlight the significance of functional groups in modulating the chemical properties and potential biological activities of these compounds (Navarrete-Vázquez et al., 2011).

Physical Properties Analysis

Although specific studies on the physical properties of this compound were not found, the analysis of related compounds offers a foundation for understanding its likely physical characteristics. The crystalline structure, melting points, and solubility of related compounds provide a basis for predicting the behavior of this compound in various solvents and conditions, which is crucial for its application in chemical syntheses and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, basicity, and reactivity towards other chemical entities, can be deduced from studies on structurally related compounds. The synthesis and characterization of perfluoroalkylated phenylboronic acid derivatives from 3-acetamidophenylboronic acid, for example, illustrate the potential for functional group modifications to significantly alter chemical reactivity and interaction with biological molecules, indicating a wide range of chemical behaviors and interactions that this compound might exhibit (Shiino et al., 1993).

Applications De Recherche Scientifique

Antibacterial Activity

3-Acetamido-2-phenylpropanoic acid derivatives have shown potential as antibacterial agents. Studies reveal that certain derivatives, like halogenated (S)-2-(phenylcarbamoyl)phenyl 2-acetamido-3-phenylpropanoates, are effective against drug-sensitive and atypical mycobacterial strains. Some of these compounds have also demonstrated activity against multi-drug resistant (MDR) and extensively drug-resistant tuberculosis (XDR-TB) strains (Krátký et al., 2010).

Enzyme Inhibition

Compounds derived from this compound have been synthesized and tested as inhibitors of β-N-acetylglucosaminase, an enzyme important in various biological processes. These inhibitors could be useful for the synthesis of N-acetylglucosaminyltransferase inhibitors, potentially impacting cancer treatment or other diseases (Takaoka et al., 1993).

Pharmaceutical Synthesis

This compound is involved in the synthesis of various pharmaceutical compounds. For example, it has been used in the synthesis of acetamido azasugars, which have potential applications in medical therapy, particularly as anticonvulsants (Camerman et al., 2005). Also, its derivatives have been explored for potential use in cancer drug development (Sharma et al., 2018).

Diagnostic and Imaging Applications

This compound derivatives are also used in diagnostic and imaging applications. For instance, Good's buffers, such as N-(2-Acetamido)-2-aminoethanesulfonic acid derived from it, have been applied to pH imaging using hyperpolarized (13)C magnetic resonance spectroscopy (Flavell et al., 2015).

Metal Ion Interaction Studies

It has been used in studies related to metal ion interactions. N-(2-Acetamido)iminodiacetic acid, a derivative, is known for its role in the field of metal ion buffers, functioning at physiological pH ranges, and is an analytical chelating agent for metal ion determination (Hamed et al., 1994).

Mécanisme D'action

Target of Action

3-Acetamido-2-phenylpropanoic acid is a derivative of phenylalanine . Phenylalanine is an essential aromatic amino acid that plays a crucial role in the biosynthesis of other amino acids and some neurotransmitters

Mode of Action

As a phenylalanine derivative, it may influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

Phenylalanine, from which this compound is derived, is involved in various biochemical pathways, including the synthesis of other amino acids and neurotransmitters .

Pharmacokinetics

Similar compounds, such as the profens, generally have moderately short initial half-lives of 2–5 hours, although they have long terminal half-lives .

Result of Action

As a phenylalanine derivative, it may have ergogenic effects, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Propriétés

IUPAC Name |

3-acetamido-2-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12-7-10(11(14)15)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMPDBAXKLIWNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(C1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7,7-Dimethyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2498820.png)

![1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide](/img/structure/B2498821.png)

![Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2498825.png)

![2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2498829.png)

![Allyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B2498830.png)

![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2498839.png)